(5-(Thiophen-2-yl)pyridin-3-yl)methanamine
Overview
Description
Scientific Research Applications
Anticonvulsant Agents
A series of Schiff bases, including derivatives of 3-aminomethyl pyridine, were synthesized and screened for anticonvulsant activity. Compounds like N-(2-chlorobenzylidene) (pyridin-3-yl) methanamine showed promise as potent anticonvulsant agents (Pandey & Srivastava, 2011).
Photocytotoxicity in Cancer Treatment
Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine were found to have significant photocytotoxic properties, making them potential candidates for cancer treatment. They were effective in generating reactive oxygen species and caused apoptosis in cancer cells (Basu et al., 2014).
Catalytic Applications
1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives were used to create unsymmetrical NCN′ pincer palladacycles. These compounds demonstrated good activity and selectivity in catalytic applications (Roffe et al., 2016).
Antiosteoclast Activity
Di(1-oxo/thioxoperhydro-1λ5-[1,3,2] diazaphospholo [1,5-a]pyridine-1-yl) (4-substituted phenyl) boronates were synthesized and showed moderate to high antiosteoclast and osteoblast activity. These compounds have potential applications in bone health (Reddy et al., 2012).
Antidepressant-like Activity
Derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, acting as serotonin 5-HT1A receptor-biased agonists, demonstrated robust antidepressant-like activity in preclinical studies (Sniecikowska et al., 2019).
Anticancer Activity
Palladium and platinum complexes based on pyrrole Schiff bases, including R-(pyridin-2-yl)methanamine, showed significant anticancer activity against various human cancerous cell lines (Mbugua et al., 2020).
Metal Ion Detection
Compounds like 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione demonstrated remarkable selectivity towards Cu2+ ions, indicating potential applications in metal ion detection (Gosavi-Mirkute et al., 2017).
properties
IUPAC Name |
(5-thiophen-2-ylpyridin-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-10/h1-4,6-7H,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCNANIYYCAHEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744429 | |
Record name | 1-[5-(Thiophen-2-yl)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Thiophen-2-yl)pyridin-3-yl)methanamine | |
CAS RN |
1346687-11-3 | |
Record name | 1-[5-(Thiophen-2-yl)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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